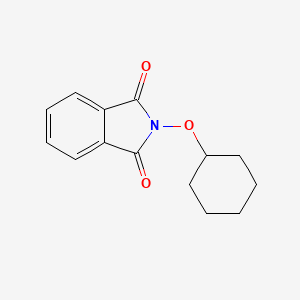

N-cyclohexyloxyphthalimide

Description

N-Cyclohexyloxyphthalimide is a phthalimide derivative characterized by a cyclohexyloxy (-O-cyclohexyl) substituent attached to the nitrogen atom of the phthalimide core. Phthalimide derivatives are widely used in organic synthesis, polymer chemistry, and industrial processes due to their stability and functional versatility .

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

2-cyclohexyloxyisoindole-1,3-dione |

InChI |

InChI=1S/C14H15NO3/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |

InChI Key |

PTZRSHDJQJUUJC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)ON2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Cyclohexylthiophthalimide

- Structure : Replaces the oxygen atom in the cyclohexyloxy group with sulfur (C₆H₁₁-S-).

- Key Properties: CAS No.: 17796-82-6 . Molecular Formula: C₁₄H₁₅NO₂S. Applications: Acts as a vulcanization accelerator in rubber production. Requires stringent safety protocols, including Material Safety Data Sheet (MSDS) compliance and spill management procedures .

- Safety : Unlike N-cyclohexyloxyphthalimide, its thiophthalimide counterpart demands hazard training and environmental spill reporting due to sulfur-related reactivity .

N-(Hexylthio)phthalimide

- Structure : Features a hexylthio (-S-hexyl) substituent.

- Key Properties: Molecular Formula: C₁₄H₁₇NO₂S. Molecular Weight: 263.36 g/mol .

- Comparison: The longer alkyl chain (hexyl vs.

3-Chloro-N-phenyl-phthalimide

- Structure : Chlorine substituent at the 3-position and phenyl group on nitrogen.

- Applications: Serves as a monomer for polyimide synthesis. High purity is critical for polymerization efficiency, contrasting with this compound’s likely role in oxidation or catalysis .

N-Hydroxyphthalimide (NHPI)

- Structure : Hydroxyl group (-OH) on nitrogen.

- Applications : Widely used as a catalyst in oxidation reactions (e.g., alkylaromatic oxidations). NHPI derivatives, including N-hydroxy-cis-cyclohexane-1,2-dicarboximide, enhance reaction selectivity .

- Safety : Requires precautions such as protective gloves and eye protection, similar to this compound’s handling needs .

N-Decylphthalimide

- Structure : Decyl (-C₁₀H₂₁) chain substituent.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituent | Molecular Formula | CAS No. | Key Application |

|---|---|---|---|---|

| This compound | -O-cyclohexyl | C₁₄H₁₅NO₃ | Not provided | Oxidation catalysis* |

| N-Cyclohexylthiophthalimide | -S-cyclohexyl | C₁₄H₁₅NO₂S | 17796-82-6 | Vulcanization accelerator |

| N-(Hexylthio)phthalimide | -S-hexyl | C₁₄H₁₇NO₂S | Not provided | Polymer additives |

| 3-Chloro-N-phenyl-phthalimide | -Cl, -Ph | C₁₄H₈ClNO₂ | Not provided | Polyimide synthesis |

| N-Hydroxyphthalimide | -OH | C₈H₅NO₃ | Not provided | Oxidation catalysis |

*Inferred from analogous N-hydroxyphthalimide applications .

Research Findings and Industrial Relevance

- Catalytic Efficiency: N-hydroxyphthalimide derivatives, including cyclohexane-based analogs, demonstrate superior selectivity in oxidation reactions compared to non-hydroxylated phthalimides .

- Structural Impact on Reactivity : Sulfur-containing derivatives (e.g., N-cyclohexylthiophthalimide) exhibit higher reactivity in vulcanization but require stricter safety protocols than oxygenated analogs .

- Purity Requirements : Halogenated phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) demand high purity for polymer synthesis, a factor less critical for alkyl-substituted variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.